Calyxin H
Overview
Description
Synthesis Analysis
The synthesis of Calyxin H and related compounds often involves complex chemical reactions that aim to replicate or modify the natural compound's structure. For instance, a method utilizing tandem Prins cyclization and Friedel-Crafts reaction has been developed for the synthesis of calyxin natural products, including Calyxin H. This method allowed for the preparation of core structures and facilitated the structure revision of several calyxin natural products based on synthetic correlations and NMR data (Tian, Jaber, & Rychnovsky, 2006). Additionally, a catalytic asymmetric synthesis approach has been utilized for the synthesis of Calyxin L, showcasing the diversity of synthetic strategies that can potentially be applied to Calyxin H (Washio, Nambu, Anada, & Hashimoto, 2007).
Molecular Structure Analysis
The molecular structure of Calyxin H, including its absolute stereochemistry, has been elucidated through spectroscopic means, considering its biogenesis. Calyxin H is distinguished by having a diarylheptanoid unit and a chalcone moiety, which contribute to its unique structural features and potential biological activities (Prasain, Li, Tezuka, Tanaka, Basnet, Dong, Namba, & Kadota, 1998).
Scientific Research Applications
Potential in Treating Hypertension and Other Conditions : Extracts from the calyx of Hibiscus sabdariffa, which contain Calyxin H, have been noted for their anti-hypertensive, hypotensive, and negative chronotropic effects. These extracts can reduce blood pressure and heart rate in both hypertensive and normotensive rats (Mojiminiyi et al., 2007). Furthermore, these extracts have applications in treating liver dysfunctions and diabetes, and have potential in food and industrial applications (Salem et al., 2021).
Cancer Treatment Potential : Calyxin H has been identified as an inhibitor of LSD1, suggesting its potential as a herbal drug for cancer treatment. This is supported by research indicating the antiproliferative activities of Calyxin H against various cancer cell lines (Panda et al., 2017).
Hepatoprotective and Antiproliferative Activities : Calyxin H, found in Alpinia blepharocalyx seeds, exhibits hepatoprotective and antiproliferative activities (Kadota et al., 2003).
Traditional Uses in Europe : Historically, Calyxin H has been used in Europe for the relief of amenorrhea and dysmenorrhea (Frerichs et al., 1891).
Application in Agriculture : In agriculture, specifically in the postharvest treatment of citrus fruits, HF-Calibra® containing Calyxin H significantly reduced calyx alterations induced by degreening treatment, thus maintaining fruit quality (Sdiri et al., 2013).
Synthesis and Structural Studies : The synthesis of Calyxin H has been achieved through chemical reactions like tandem Prins cyclization and Friedel-Crafts reaction, indicating its feasibility for laboratory synthesis and study (Tian et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34O7/c1-42-32-22-31(40)33(35(41)34(32)30(39)21-13-24-11-17-27(37)18-12-24)29(25-14-19-28(38)20-15-25)9-5-8-26(36)16-10-23-6-3-2-4-7-23/h2-7,9,11-15,17-22,26,29,36-38,40-41H,8,10,16H2,1H3/b9-5+,21-13+/t26-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHJUBYCOAJPQW-ZMWVNLCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calyxin H |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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